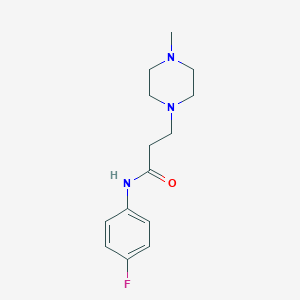
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole, also known as MET, is a chemical compound that belongs to the class of triazoles. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been shown to have low toxicity and high stability. However, one of the limitations of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole is its poor solubility in water, which can limit its applications in certain experiments.
将来の方向性
There are several future directions for the research on 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole. One potential direction is the development of novel metal complexes using 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole as a ligand, which could have potential applications in catalysis and medicinal chemistry. Another direction is the synthesis of novel triazole-based compounds using 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole as a building block, which could have potential applications in drug discovery. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole and its potential applications in the treatment of various diseases.
合成法
The synthesis of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole involves the reaction between 2-phenylethylamine and 2-methylbenzaldehyde in the presence of a catalyst. This reaction leads to the formation of 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole. The purity of the synthesized compound can be improved through recrystallization.
科学的研究の応用
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for the development of metal complexes, which have shown promising results in catalysis and medicinal chemistry. 5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole has also been used as a building block for the synthesis of novel triazole-based compounds with potential applications in drug discovery.
特性
製品名 |
5-(2-methylphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole |
|---|---|
分子式 |
C17H17N3 |
分子量 |
263.34 g/mol |
IUPAC名 |
3-(2-methylphenyl)-5-(2-phenylethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H17N3/c1-13-7-5-6-10-15(13)17-18-16(19-20-17)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19,20) |
InChIキー |
LPQNKXVCRMZNEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NNC(=N2)CCC3=CC=CC=C3 |
正規SMILES |
CC1=CC=CC=C1C2=NNC(=N2)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)





